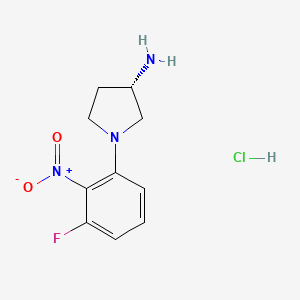

(S)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride

CAS No.: 1233859-98-7

Cat. No.: VC6973918

Molecular Formula: C10H13ClFN3O2

Molecular Weight: 261.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1233859-98-7 |

|---|---|

| Molecular Formula | C10H13ClFN3O2 |

| Molecular Weight | 261.68 |

| IUPAC Name | (3S)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(10(8)14(15)16)13-5-4-7(12)6-13;/h1-3,7H,4-6,12H2;1H/t7-;/m0./s1 |

| Standard InChI Key | FGDKDDCHIJBMOM-FJXQXJEOSA-N |

| SMILES | C1CN(CC1N)C2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |

Introduction

Chemical Structure and Stereochemical Significance

The molecular structure of (S)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride consists of a pyrrolidine ring (a five-membered saturated amine) attached to a 3-fluoro-2-nitrophenyl group. The stereocenter at the third position of the pyrrolidine ring confers chirality, with the (S)-enantiomer exhibiting distinct biochemical interactions compared to its (R)-counterpart . The fluorine atom at the meta position of the phenyl ring and the nitro group at the ortho position create electronic effects that influence reactivity and binding affinity.

Key structural features include:

-

Pyrrolidine ring: Provides conformational rigidity and facilitates interactions with hydrophobic pockets in biological targets.

-

3-Fluoro-2-nitrophenyl group: The electron-withdrawing nitro (-NO₂) and fluorine (-F) groups modulate the aromatic ring’s electron density, enhancing electrophilic substitution reactivity.

-

Hydrochloride salt: Improves aqueous solubility, critical for in vitro and in vivo studies.

A comparative analysis of the (S)- and (R)-enantiomers reveals differences in their three-dimensional conformations, which can lead to divergent pharmacological profiles. For example, the (S)-enantiomer’s amine group adopts a spatial orientation that may optimize hydrogen bonding with target proteins .

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| CAS Number | 1233859-98-7 | 1233859-87-4 |

| Molecular Formula | C₁₀H₁₃ClFN₃O₂ | C₁₀H₁₃ClFN₃O₂ |

| IUPAC Name | (3S)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride | (3R)-1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride |

| SMILES | C1CN(CC1N)C2=C(C(=CC=C2)F)N+[O-].Cl | C1CN(C[C@@H]1N)C2=C(C=C(C=C2)F)N+[O-].Cl |

Synthesis and Characterization

The synthesis of (S)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride typically involves multi-step organic reactions. A common route begins with the nucleophilic aromatic substitution of 3-fluoro-2-nitrochlorobenzene with pyrrolidin-3-amine, followed by chiral resolution to isolate the (S)-enantiomer. The final step involves salt formation with hydrochloric acid to improve crystallinity.

Key synthetic steps:

-

Nucleophilic substitution: Reacting 3-fluoro-2-nitrochlorobenzene with pyrrolidin-3-amine in the presence of a base like potassium carbonate.

-

Chiral resolution: Using chiral stationary-phase chromatography or enzymatic methods to separate enantiomers.

-

Salt formation: Treating the free base with hydrochloric acid in a polar solvent like ethanol.

Characterization data include:

-

High-resolution mass spectrometry (HRMS): Confirms the molecular formula via exact mass measurement (theoretical [M+H]⁺: 262.0756).

-

Nuclear magnetic resonance (NMR): ¹H NMR (400 MHz, D₂O) displays signals for the pyrrolidine ring (δ 3.2–2.8 ppm) and aromatic protons (δ 7.5–7.3 ppm).

-

X-ray crystallography: Resolves the absolute (S)-configuration and intermolecular interactions in the crystal lattice.

Physicochemical Properties

The compound’s physicochemical profile governs its bioavailability and reactivity:

-

Solubility: Moderately soluble in water (>10 mg/mL at 25°C) due to the hydrochloride salt.

-

LogP (partition coefficient): Estimated at 1.2, indicating balanced hydrophilicity and lipophilicity.

-

pKa: The amine group has a pKa of ~8.5, making it partially protonated at physiological pH.

Thermogravimetric analysis (TGA) shows decomposition above 200°C, consistent with nitro-containing compounds. Fourier-transform infrared spectroscopy (FTIR) reveals N-H stretching (3300 cm⁻¹) and nitro group vibrations (1520 cm⁻¹).

Research Gaps and Future Directions

Despite its promising features, critical gaps remain:

-

In vivo pharmacokinetics: No data exist on absorption, distribution, metabolism, or excretion.

-

Toxicity profile: Acute and chronic toxicity studies are needed to assess safety.

-

Target validation: Specific molecular targets (e.g., enzymes, receptors) remain unidentified.

Future work should prioritize:

-

High-throughput screening against disease-relevant targets.

-

Structure-activity relationship (SAR) studies to optimize potency and selectivity.

-

Preclinical testing in animal models of neurological disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume